molecular formula C40H50O14 B1683546 zaragozic acid C CAS No. 146389-62-0

zaragozic acid C

Cat. No.: B1683546
CAS No.: 146389-62-0
M. Wt: 754.8 g/mol
InChI Key: KQMNJFMTGHRJHM-ZFSXNWTMSA-N
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Description

Zaragozic Acid C is a natural product belonging to the zaragozic acids family, which are potent inhibitors of squalene synthase. This enzyme plays a crucial role in the biosynthesis of sterols, including cholesterol. This compound is characterized by its unique 2,8-dioxabicyclo[3.2.1]octane core, decorated with multiple hydroxy and carboxylic acid groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zaragozic Acid C is complex due to its densely functionalized structure and multiple stereogenic centers. One notable synthetic route involves the use of photochemical C(sp3)–H acylation. This method starts with persilylated D-gluconolactone, which undergoes a series of transformations including Norrish Yang cyclization under violet LED irradiation, followed by oxidative opening and further functional group transformations .

Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing yields and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: Zaragozic Acid C undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen functionalities.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as acylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further biological testing and applications .

Scientific Research Applications

Zaragozic Acid C has a wide range of scientific research applications:

Mechanism of Action

Zaragozic Acid C exerts its effects primarily by inhibiting squalene synthase, an enzyme that catalyzes the conversion of presqualene pyrophosphate to squalene, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol and other sterols. Additionally, it has been found to inhibit ras farnesyl protein transferase, which is useful for antitumor activity .

Properties

CAS No.

146389-62-0

Molecular Formula

C40H50O14

Molecular Weight

754.8 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1

InChI Key

KQMNJFMTGHRJHM-ZFSXNWTMSA-N

Isomeric SMILES

C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O

SMILES

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O

Canonical SMILES

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid C;  L-697350;  L 697350;  L697350;  L-697,350;  L 697,350;  L697,350; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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